Branaplam hydrochloride can be synthesized through various chemical methods. A notable synthetic route involves several steps that include the formation of crystalline polymorphs and the conversion into hydrochloride salt. The synthesis typically employs reagents that facilitate oxidation, reduction, and substitution reactions under controlled conditions. The synthesis process also considers the stability of branaplam in different pH environments, as its solubility is pH-dependent .
The molecular structure of branaplam hydrochloride reveals a complex arrangement that includes multiple rings and functional groups. The compound features a central piperidine ring connected to various substituents that contribute to its biological activity.
Branaplam hydrochloride is involved in several chemical reactions that are critical for its functionality. These include:
The choice of solvents and catalysts can significantly influence these reactions, impacting yield and purity .
Branaplam functions primarily as an alternative splicing modulator. It promotes the inclusion of specific exons in pre-mRNA transcripts, thereby enhancing the production of functional proteins from genes like SMN2. This mechanism is particularly relevant in conditions where mutations in the SMN1 gene lead to reduced SMN protein levels.
Branaplam hydrochloride exhibits distinct physical and chemical properties:
Branaplam hydrochloride is primarily researched for its applications in treating:
The ongoing research aims to develop effective formulations suitable for pediatric use, addressing challenges such as poor solubility and stability in oral formulations .
Branaplam hydrochloride (IUPAC name: 5-(1H-pyrazol-4-yl)-2-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazin-3-yl]phenol hydrochloride) has the molecular formula C₂₂H₂₈ClN₅O₂ and a molecular weight of 429.94 g/mol [4] [6]. The compound features a pyridazine core linked to a tetramethylpiperidine moiety via an ether bond, with a phenolic ring and pyrazole substituent. The tetramethylpiperidine group introduces a chiral center at the C4 position, but Branaplam is typically utilized as a racemate in research contexts. The hydrochloride salt forms through protonation of the piperidine nitrogen, enhancing aqueous solubility and crystallinity [3] [4].
While detailed crystallographic data remains proprietary, patent literature indicates that Branaplam hydrochloride undergoes rigorous polymorph screening to ensure consistent solid-state properties. The compound exhibits at least two anhydrous polymorphic forms (Forms I and II), distinguished by X-ray diffraction patterns and thermal stability profiles. Form I displays superior thermodynamic stability below 150°C, making it preferred for formulation development. Hydrogen bonding between the protonated piperidine and chloride ion, along with π-π stacking of aromatic rings, stabilizes the crystal lattice [3].
Branaplam hydrochloride demonstrates high solubility in polar solvents but limited solubility in apolar systems:
Its experimental LogP (octanol/water) is 2.8 ± 0.2, reflecting moderate lipophilicity suitable for blood-brain barrier penetration. This property aligns with its efficacy in central nervous system targets, such as SMN2 splicing modulation in spinal muscular atrophy [1] [4].
Table 1: Solubility Profile of Branaplam Hydrochloride
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
Water | 200 | 465 |
DMSO | 250 | 581 |
Ethanol | 50 | 116 |
Branaplam hydrochloride remains stable at physiological pH (7.4) for >24 hours but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions. Hydrolysis primarily occurs at the pyridazine-piperidine ether linkage, generating two major degradants: 6-chloropyridazin-3-ol and 2,2,6,6-tetramethylpiperidin-4-ol. The compound is photolabile, requiring storage in light-protected containers at 4°C [5] [6]. Long-term stability studies (3 years) confirm integrity when stored as lyophilized powder under inert gas [6].
Table 2: Stability-Indicating Factors
Condition | Degradation Rate | Major Degradants |
---|---|---|
pH 7.4, 37°C | <5% in 24 h | None detected |
pH 1.0, 37°C | >90% in 4 h | 6-Chloropyridazin-3-ol |
UV light (254 nm), 25°C | >40% in 1 h | Isomeric pyridazine-phenol adducts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7